
Esuberaprost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esuberaprost is a synthetic prostacyclin analogue and a stereoisomer of beraprost. It is known for its potent vasodilatory properties and is primarily used in the treatment of pulmonary arterial hypertension. This compound acts as an agonist for the prostacyclin receptor, leading to various therapeutic effects, including the relaxation of vascular smooth muscles and inhibition of platelet aggregation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of esuberaprost involves several steps, starting from the synthesis of the core benzofuran structure. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Modifications: Introduction of hydroxyl and carboxyl groups at specific positions on the benzofuran ring.
Stereoisomer Separation: The racemic mixture of beraprost is separated into its individual stereoisomers, including this compound, using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process typically involves:
Crystallization: Formation of stable crystalline forms of this compound, such as the monohydrate form, to ensure stability during storage and handling.
Purification: High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Esuberaprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups under oxidative conditions.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Introduction of different functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Aplicaciones Científicas De Investigación
Esuberaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prostacyclin analogues and their chemical properties.
Biology: Investigated for its effects on cellular processes such as smooth muscle cell proliferation and cyclic AMP generation.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
Esuberaprost exerts its effects by binding to the prostacyclin receptor (IP receptor) on the surface of endothelial cells and smooth muscle cells. This binding activates the cyclic AMP (cAMP) pathway, leading to the relaxation of vascular smooth muscles and inhibition of platelet aggregation. The elevated levels of cAMP reduce vascular resistance and improve blood flow, particularly in patients with pulmonary arterial hypertension .
Similar Compounds:
Beraprost: The racemic mixture from which this compound is derived. It has similar vasodilatory properties but is less potent.
Iloprost: Another prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analogue with a longer half-life, used for similar therapeutic purposes
Uniqueness of this compound: this compound is unique due to its higher potency and selectivity for the prostacyclin receptor compared to other prostacyclin analogues. It has been shown to be more effective in inhibiting smooth muscle cell proliferation and increasing cAMP levels, making it a valuable compound for therapeutic applications .
Propiedades
Número CAS |
94132-88-4 |
|---|---|
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1 |
Clave InChI |
CTPOHARTNNSRSR-NOQAJONNSA-N |
SMILES isomérico |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
SMILES canónico |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Otros números CAS |
94132-88-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



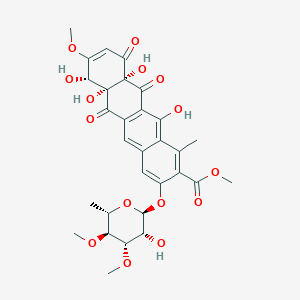
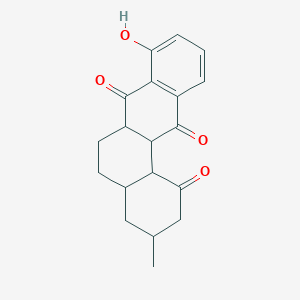




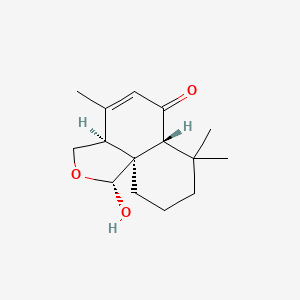

![4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile](/img/structure/B1247962.png)

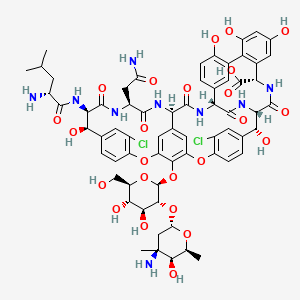

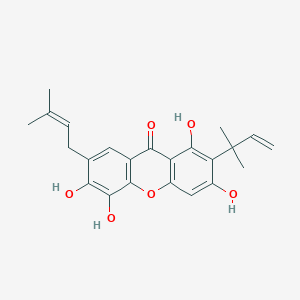
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)